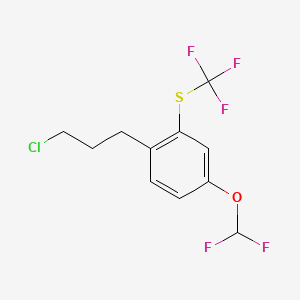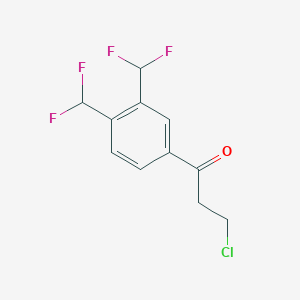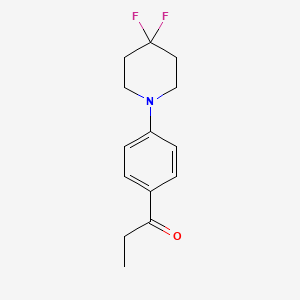
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one is a chemical compound with the molecular formula C14H17F2NO and a molecular weight of 253.29 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a phenyl group attached to a propanone moiety . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one typically involves the reaction of 4,4-difluoropiperidine with a suitable phenylpropanone derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The piperidine ring and phenyl group contribute to its binding affinity and selectivity for these targets . The fluorine atoms enhance its stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one: This compound has only one fluorine atom on the piperidine ring, which may affect its reactivity and biological activity.
1-(4-(4,4-Difluoropiperidin-1-YL)phenyl)ethan-1-one: The ethanone derivative has a shorter carbon chain, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two fluorine atoms, which enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C14H17F2NO |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-[4-(4,4-difluoropiperidin-1-yl)phenyl]propan-1-one |
InChI |
InChI=1S/C14H17F2NO/c1-2-13(18)11-3-5-12(6-4-11)17-9-7-14(15,16)8-10-17/h3-6H,2,7-10H2,1H3 |
InChI Key |
XEXLLQQQVQWDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC(CC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



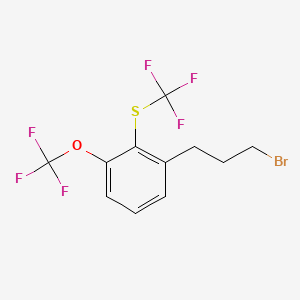
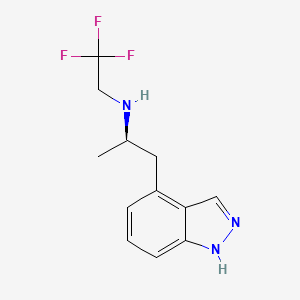
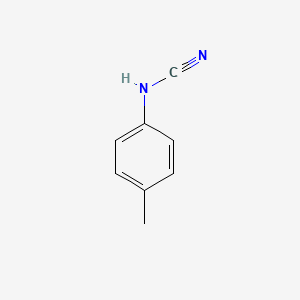
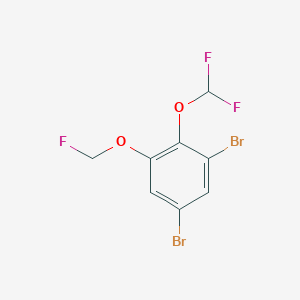
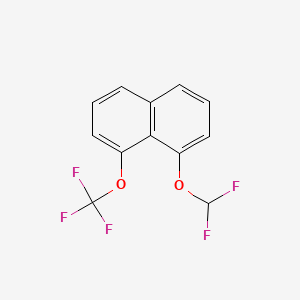
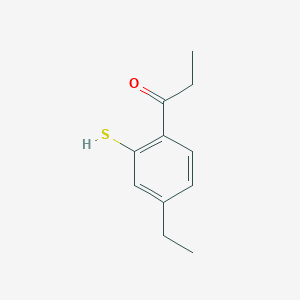

![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

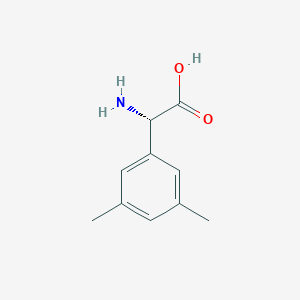
![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
